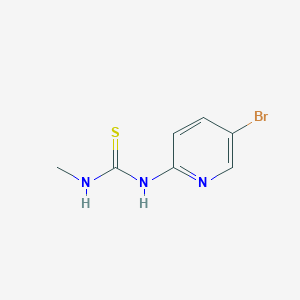![molecular formula C5H6O2 B1628959 Bicyclo[1.1.0]butane-1-carboxylic acid CAS No. 30493-99-3](/img/structure/B1628959.png)
Bicyclo[1.1.0]butane-1-carboxylic acid
描述
Bicyclo[1.1.0]butane-1-carboxylic acid is a highly strained carbocyclic compound characterized by its unique bicyclic structure. This compound consists of two cyclopropane rings fused through a common carbon-carbon bond, resulting in significant ring strain. The high strain energy of this compound makes it an interesting subject for research in organic and pharmaceutical chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.0]butane-1-carboxylic acid typically involves the formation of the strained bicyclic structure through various synthetic routes. One common method is the palladium-catalyzed cross-coupling reaction on pre-formed bicyclo[1.1.0]butanes, which allows for late-stage diversification of the bridgehead position . Another approach involves the transannular cyclization of cyclobutyl carbanions onto tertiary halides or the cyclopropyl carbanion onto halomethyl substituents .
Industrial Production Methods
化学反应分析
Types of Reactions
Bicyclo[1.1.0]butane-1-carboxylic acid undergoes various types of chemical reactions, including:
Strain-release reactions: These reactions involve the cleavage of the strained central bond, leading to the formation of cyclobutanes or other ring systems.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Substitution reactions: Substitution reactions at the bridgehead positions can be achieved through palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, nucleophiles, electrophiles, and photoredox catalysts . Reaction conditions often involve mild temperatures and visible-light photocatalysis to promote strain-release transformations .
Major Products Formed
The major products formed from the reactions of this compound include cyclobutanes, cyclobutenes, and other substituted ring systems .
科学研究应用
Bicyclo[1.1.0]butane-1-carboxylic acid has several scientific research applications, including:
Organic synthesis: The compound serves as a valuable building block in the synthesis of complex organic molecules due to its high strain energy and reactivity.
Pharmaceutical chemistry: This compound is used in the development of bioisosteres and covalent warheads for drug discovery.
Bioconjugation: The compound’s unique structure allows for selective bioconjugation processes, making it useful in the modification of biomolecules.
Material science: The strain-release properties of this compound can be exploited in the design of new materials with specific mechanical and chemical properties.
作用机制
The mechanism of action of bicyclo[1.1.0]butane-1-carboxylic acid primarily involves strain-release transformations. The high strain energy of the bicyclic structure drives the cleavage of the central bond, leading to the formation of more stable ring systems . This strain-release mechanism can be facilitated by visible-light photocatalysis, which promotes electron transfer or energy transfer pathways under mild conditions .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the carboxylic acid functional group, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release properties.
Bicyclo[1.1.1]pentane: A related compound with a three-membered ring fused to a four-membered ring, used in drug design and material science.
Uniqueness
Bicyclo[1.1.0]butane-1-carboxylic acid stands out due to its combination of high strain energy and the presence of a carboxylic acid functional group. This unique structure allows for diverse chemical reactivity and applications in various fields of research .
属性
IUPAC Name |
bicyclo[1.1.0]butane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4(7)5-1-3(5)2-5/h3H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBDVCLDAHAABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603962 | |
| Record name | Bicyclo[1.1.0]butane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30493-99-3 | |
| Record name | Bicyclo[1.1.0]butane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Imidazo[2,1-b][1,3,4]thiadiazol-6-amine](/img/structure/B1628882.png)







![[Methyl-(2-oxocyclobutyl)-amino]-acetonitrile hydrochloride](/img/structure/B1628897.png)
![Ethyl 1,4-dithia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1628899.png)
